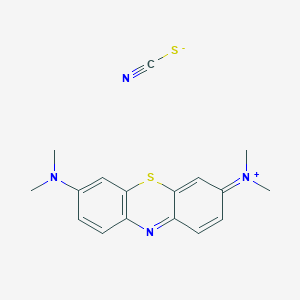

Methylene blue thiocyanate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H18N4S2 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;thiocyanate |

InChI |

InChI=1S/C16H18N3S.CHNS/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2-1-3/h5-10H,1-4H3;3H/q+1;/p-1 |

InChI Key |

RNRIYJZEQOIKNF-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C(#N)[S-] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Methylene Blue-Thiocyanate Interaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interaction mechanism between methylene (B1212753) blue (MB) and thiocyanate (B1210189) (SCN⁻). It delves into the fundamental chemical reactions, including reduction-oxidation processes and the formation of ion-association complexes, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying pathways.

Core Interaction: Reduction of Methylene Blue by Thiocyanate

The primary interaction between methylene blue and thiocyanate is a redox reaction where thiocyanate acts as a reducing agent, leading to the decolorization of the methylene blue solution. This process involves the conversion of the blue oxidized form of methylene blue (MB⁺) to its colorless reduced form, leucomethylene blue (LMB).

The reaction is reversible and follows first-order kinetics[1][2]. The decolorization process is influenced by factors such as the presence of micelles, salting-in agents like urea, and the catalytic activity of nanoparticles[1][2][3].

Kinetic and Thermodynamic Parameters

The kinetics of the reduction of methylene blue by thiocyanate have been studied, revealing a reversible, first-order reaction[1][2]. Key thermodynamic parameters have also been determined, providing insight into the spontaneity and energy changes of the reaction.

Table 1: Kinetic and Thermodynamic Data for the Reduction of Methylene Blue by Thiocyanate

| Parameter | Value | Conditions | Reference |

| Rate Law | First-order with respect to MB⁺ | Aqueous and micellar solutions | [1][2] |

| Reaction Type | Reversible | Ambient conditions | [1][2] |

Note: Specific rate constants and thermodynamic values are often dependent on experimental conditions such as temperature, pH, and the presence of catalysts or micelles. More detailed quantitative data from specific studies would be required for a comprehensive comparative table.

Experimental Protocol: Kinetic Analysis of Methylene Blue Reduction

This protocol describes the spectrophotometric method used to determine the kinetics of the reduction of methylene blue by thiocyanate.

Objective: To measure the rate of decolorization of methylene blue as a function of time.

Materials:

-

Methylene blue solution of known concentration

-

Potassium thiocyanate (KSCN) solution of known concentration

-

UV-Vis Spectrophotometer

-

Cuvettes

-

Stirrer and stir bar

-

Thermostatted cell holder (optional)

Procedure:

-

Prepare stock solutions of methylene blue and potassium thiocyanate in deionized water.

-

In a cuvette, mix a specific volume of the methylene blue solution with a specific volume of deionized water to achieve the desired initial concentration.

-

Place the cuvette in the spectrophotometer and record the initial absorbance at the wavelength of maximum absorbance for methylene blue (typically around 664 nm).

-

Initiate the reaction by adding a specific volume of the potassium thiocyanate solution to the cuvette, ensuring rapid mixing.

-

Immediately start recording the absorbance at 664 nm at regular time intervals.

-

Continue monitoring the absorbance until no significant change is observed, indicating the reaction has reached equilibrium or completion.

-

The rate of the reaction can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. For a first-order reaction, this plot will yield a straight line with a slope equal to the negative of the rate constant (-k).

Diagram 1: Experimental Workflow for Kinetic Analysis

Caption: Workflow for kinetic analysis of MB reduction.

Ion-Association Complexes with Metal Ions

In the presence of certain divalent metal ions (M²⁺), such as zinc(II), cobalt(II), and copper(II), methylene blue and thiocyanate can form ternary ion-association complexes. These complexes typically have the stoichiometry MB₂[M(SCN)₄][4]. The formation of these complexes results in a color change of the methylene blue solution to violet[4].

The stability of these ternary complexes varies with the metal ion, with the order of stability being Co(II) > Cu(II) > Zn(II)[4]. Conversely, the rate of formation of these complexes follows the order Cu(II) > Zn(II) > Co(II)[4].

Quantitative Data for Ternary Complex Formation

The stoichiometry and stability constants of these ion-association complexes can be determined using methods such as Job's method of continuous variation and the Benesi-Hildebrand method[4].

Table 2: Stoichiometry and Stability Constants of MB₂[M(SCN)₄] Complexes

| Metal Ion (M²⁺) | Stoichiometry (MB⁺ : [M(SCN)₄]²⁻) | Stability Constant (log K) | Reference |

| Co(II) | 2:1 | Value | [4] |

| Cu(II) | 2:1 | Value | [4] |

| Zn(II) | 2:1 | Value | [4] |

Note: The specific logarithmic stability constants (log K) would need to be extracted from the primary literature.

Experimental Protocols for Characterizing Ternary Complexes

Objective: To determine the stoichiometric ratio of methylene blue to the metal-thiocyanate complex.

Procedure:

-

Prepare equimolar solutions of methylene blue and the metal-thiocyanate complex (pre-formed by mixing the metal salt and an excess of potassium thiocyanate).

-

Prepare a series of solutions with varying mole fractions of methylene blue and the metal-thiocyanate complex, keeping the total molar concentration constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance of the ternary complex.

-

Plot the absorbance versus the mole fraction of methylene blue.

-

The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometric ratio of the complex.

Diagram 2: Logical Flow of Job's Method

References

The Redox Dance of Methylene Blue and Thiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox reaction between methylene (B1212753) blue and thiocyanate (B1210189). Methylene blue, a widely used redox indicator, undergoes a reversible reduction in the presence of thiocyanate ions, leading to its decolorization. This reaction's kinetics and thermodynamics are of significant interest in various fields, including analytical chemistry and catalysis. This document summarizes the core principles of this reaction, provides detailed experimental protocols, and presents quantitative data for researchers and professionals in drug development and related scientific disciplines.

Core Reaction Mechanism

The fundamental principle of the interaction between methylene blue (MB⁺) and thiocyanate (SCN⁻) is a redox reaction where thiocyanate acts as a reducing agent, donating electrons to methylene blue. This process converts the vibrant blue oxidized form of methylene blue into its colorless reduced form, leucomethylene blue (LMB).[1] The reaction is reversible, and the blue color can be restored upon oxidation of LMB, for instance, by atmospheric oxygen.

The reaction can be summarized as follows:

MB⁺ (blue) + 2e⁻ + H⁺ ⇌ LMB (colorless)

Thiocyanate ions (SCN⁻) provide the electrons for this reduction. The reaction kinetics have been shown to follow a first-order rate law.[1]

Quantitative Data Summary

The kinetics and thermodynamics of the methylene blue reduction by thiocyanate have been investigated under various conditions. The following tables summarize key quantitative data from studies on this reaction.

Table 1: Kinetic Data for the Reduction of Methylene Blue by Thiocyanate

| Condition | Rate Constant (k) | Reference |

| Aqueous Solution | Data not explicitly provided in abstracts. | [1] |

| In the presence of micelles | Rate enhancement observed. | [1] |

| In the presence of nanoparticles | Catalytic activity observed. | [1] |

| Effect of salting-in agent (urea) | Enhanced rate of reduction in the presence of micelles. | [1] |

Table 2: Thermodynamic Aspects of the Methylene Blue - Thiocyanate Interaction

| Thermodynamic Parameter | Value | Condition | Reference |

| Nature of Reaction | Reversible | Aqueous and micellar solutions | [1] |

Note: Specific numerical values for rate constants and thermodynamic parameters require access to the full-text articles and are not fully detailed in the provided search results.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for studying the redox reaction between methylene blue and thiocyanate.[1]

Materials and Reagents

-

Methylene Blue (MB)

-

Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

-

Deionized water

-

Surfactant (e.g., for creating micellar solutions, if applicable)

-

Nanoparticles (if studying catalytic effects)

-

Urea (if studying the effect of a salting-in agent)

-

Standard laboratory glassware (beakers, volumetric flasks, pipettes)

-

UV-Vis Spectrophotometer

Preparation of Stock Solutions

-

Methylene Blue Stock Solution: Prepare a stock solution of methylene blue of a known concentration (e.g., 1 x 10⁻³ M) by dissolving the required amount of methylene blue powder in deionized water in a volumetric flask.

-

Thiocyanate Stock Solution: Prepare a stock solution of potassium or sodium thiocyanate of a known concentration (e.g., 1 M) by dissolving the salt in deionized water in a volumetric flask.

Experimental Procedure for Kinetic Analysis

-

Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance for methylene blue, which is approximately 664 nm.

-

Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding a specific volume of the methylene blue stock solution and diluting it with deionized water to achieve the desired initial concentration.

-

Initiation of Reaction: To initiate the reaction, add a specific volume of the thiocyanate stock solution to the cuvette containing the methylene blue solution. Quickly mix the contents of the cuvette.

-

Data Acquisition: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 664 nm as a function of time. The decrease in absorbance corresponds to the reduction of methylene blue.

-

Data Analysis: The reaction rate can be determined by analyzing the change in absorbance over time. For a first-order reaction, a plot of the natural logarithm of the absorbance versus time will yield a straight line, the slope of which is the negative of the rate constant (-k).

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the reversible redox reaction between methylene blue and thiocyanate.

Caption: Reversible redox transformation of methylene blue.

Experimental Workflow Diagram

This diagram outlines the general workflow for studying the kinetics of the methylene blue-thiocyanate reaction.

Caption: General experimental workflow for kinetic analysis.

References

Spectroscopic Properties of the Methylene Blue-Thiocyanate Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the methylene (B1212753) blue-thiocyanate ion-pair complex. Methylene blue, a cationic thiazine (B8601807) dye, forms a stable complex with the thiocyanate (B1210189) anion, leading to distinct changes in its spectroscopic characteristics. This guide details the underlying principles of this interaction, presents quantitative spectroscopic data, outlines experimental protocols for its formation and analysis, and provides visual representations of the experimental workflow and chemical interactions.

Introduction

Methylene blue (MB) is a widely used compound in various scientific and medical fields due to its unique chemical and photophysical properties. In the presence of thiocyanate ions (SCN⁻), MB⁺ forms a stable ion-pair complex, often utilized in analytical chemistry for the determination of thiocyanate or substances that can be converted to thiocyanate. The formation of the [MB⁺][SCN⁻] complex perturbs the electronic and vibrational energy levels of the methylene blue chromophore, leading to measurable changes in its absorption and emission spectra. Understanding these spectroscopic properties is crucial for the development of sensitive and selective analytical methods and for potential applications in drug development and diagnostics.

Spectroscopic Properties

The formation of the ion-pair complex between methylene blue and thiocyanate influences its interaction with electromagnetic radiation, which can be quantitatively assessed using UV-Visible, fluorescence, and Fourier-transform infrared (FTIR) spectroscopy.

UV-Visible Spectroscopy

The interaction between methylene blue and thiocyanate can be readily monitored by UV-Visible spectroscopy. The formation of the ion-pair complex often leads to a slight shift in the absorption maximum (λmax) and a change in the molar absorptivity (ε) of the methylene blue solution.

| Parameter | Value | Solvent/Conditions |

| λmax | ~657-661 nm | 1,2-dichloroethane (B1671644) or aqueous solution |

| Molar Absorptivity (ε) | 8.28 x 10⁴ L mol⁻¹ cm⁻¹ | 1,2-dichloroethane |

Fluorescence Spectroscopy

Methylene blue is a fluorescent molecule, and its emission properties can be affected by the presence of thiocyanate. Thiocyanate ions can act as quenchers of methylene blue fluorescence through collisional or static mechanisms.

| Parameter | Value (for Methylene Blue) | Expected Change upon Complexation |

| Emission Maximum | ~680-690 nm | Potential quenching of fluorescence intensity |

| Fluorescence Quantum Yield (ΦF) | ~0.04-0.52 (solvent dependent) | Decrease |

FTIR Spectroscopy

FTIR spectroscopy provides insights into the vibrational modes of the methylene blue and thiocyanate ions and how they are altered upon complex formation. The key vibrational modes of thiocyanate are particularly sensitive to its coordination environment.

| Functional Group | Methylene Blue (cm⁻¹) | Thiocyanate (Free Ion, cm⁻¹) | Expected Changes in the Complex |

| C=N Stretching | ~1600 (aromatic ring) | ~2050-2060 | Blue shift (higher wavenumber) of the C≡N stretch of thiocyanate upon ion-pairing. |

| C-S Stretching | ~1140 | ~740-750 | Shift in the C-S stretching frequency of thiocyanate. |

| C-N-C Stretching (MB) | ~1390 | - | Potential minor shifts due to electrostatic interactions. |

| Aromatic C-H Bending (MB) | ~880 | - | Potential minor shifts. |

Experimental Protocols

The following are detailed methodologies for the preparation and spectroscopic analysis of the methylene blue-thiocyanate complex.

Preparation of the Methylene Blue-Thiocyanate Complex for Spectrophotometric Analysis

This protocol is adapted from methods for the determination of thiocyanate.

Materials:

-

Methylene Blue (MB) stock solution (e.g., 1 x 10⁻³ M in deionized water)

-

Potassium thiocyanate (KSCN) stock solution (e.g., 1 x 10⁻³ M in deionized water)

-

1,2-dichloroethane (or other suitable organic solvent)

-

Phosphoric acid (H₃PO₄), 0.6 M

-

Separatory funnels

-

Volumetric flasks

Procedure:

-

To a separatory funnel, add a known volume of the thiocyanate solution.

-

Add 1 mL of the 1 x 10⁻³ M Methylene Blue stock solution.

-

Add 0.5 mL of 0.6 M phosphoric acid to acidify the solution.

-

Add 10 mL of 1,2-dichloroethane to the separatory funnel.

-

Shake the funnel vigorously for 1-2 minutes to facilitate the extraction of the ion-pair complex into the organic phase.

-

Allow the layers to separate.

-

Collect the organic (lower) layer containing the blue-colored complex.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) if necessary.

-

Transfer the solution to a cuvette for spectroscopic analysis.

UV-Visible Spectroscopic Analysis

Instrumentation:

-

A standard double-beam UV-Visible spectrophotometer.

Procedure:

-

Record the UV-Visible spectrum of the extracted methylene blue-thiocyanate complex solution from approximately 400 nm to 800 nm.

-

Use the organic solvent (1,2-dichloroethane) as the blank.

-

Determine the wavelength of maximum absorbance (λmax).

-

Measure the absorbance at λmax.

-

The concentration can be determined using a calibration curve prepared with known concentrations of thiocyanate.

Fluorescence Spectroscopic Analysis

Instrumentation:

-

A standard spectrofluorometer.

Procedure:

-

Excite the sample at the absorption maximum of the complex (around 660 nm).

-

Record the emission spectrum from approximately 670 nm to 800 nm.

-

Compare the fluorescence intensity of the complex to that of a methylene blue solution of the same concentration without thiocyanate to observe quenching effects.

FTIR Spectroscopic Analysis

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer with a suitable sample holder (e.g., KBr pellet press or ATR accessory).

Procedure:

-

Isolate the solid methylene blue-thiocyanate complex by evaporating the solvent from the extracted organic phase.

-

Prepare a KBr pellet of the solid complex or place the solid on an ATR crystal.

-

Record the FTIR spectrum from approximately 4000 cm⁻¹ to 400 cm⁻¹.

-

Identify the characteristic peaks for methylene blue and thiocyanate and note any shifts in their positions compared to the free ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preparation and spectroscopic analysis of the methylene blue-thiocyanate complex.

Chemical Interaction

The formation of the methylene blue-thiocyanate complex is primarily an electrostatic interaction, resulting in an ion pair.

Kinetics of Methylene Blue Reduction by Thiocyanate Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinetics governing the reduction of methylene (B1212753) blue (MB) by thiocyanate (B1210189) (SCN⁻) ions. Methylene blue, a cationic thiazine (B8601807) dye, is readily reduced to its colorless form, leucomethylene blue (LMB), a reaction that is fundamental in various scientific and industrial applications, including analytical chemistry and photodynamic therapy. Thiocyanate ions have been identified as an effective reducing agent for this transformation under ambient conditions.[1][2][3] This guide summarizes the core principles of this reaction, outlines detailed experimental protocols for its study, and presents a framework for data analysis.

Reaction Kinetics and Thermodynamics

The reduction of methylene blue by thiocyanate ions is a reversible reaction that follows first-order reaction kinetics.[1][2][3] The reaction involves the transfer of electrons from the thiocyanate ion to the methylene blue cation, resulting in the formation of the reduced, colorless leucomethylene blue.

Rate Law:

The rate of disappearance of methylene blue can be expressed by the following rate law, indicating a first-order dependence on the concentration of methylene blue:

Rate = k[MB⁺]

Where:

-

Rate is the rate of the reaction.

-

k is the pseudo-first-order rate constant.

-

[MB⁺] is the concentration of methylene blue.

The reaction rate is also dependent on the concentration of the thiocyanate ion, although the specific order with respect to thiocyanate would need to be determined experimentally by varying its concentration while keeping the methylene blue concentration constant.

Thermodynamic Aspects:

Detailed thermodynamic studies have been conducted to understand the interaction between methylene blue and thiocyanate.[1][2][3] These studies are crucial for determining the spontaneity and equilibrium position of the reaction. Key thermodynamic parameters that can be experimentally determined include the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

Quantitative Data Summary

While the primary literature establishes the first-order nature of the reaction, specific quantitative data such as rate constants under varying conditions, activation energy, and thermodynamic parameters are contained within the full text of the cited research and were not accessible for this guide. The following tables are provided as a template for organizing and presenting such data once obtained through experimentation or from the primary source, Pande et al. (2006), "Reduction of methylene blue by thiocyanate: kinetic and thermodynamic aspects."

Table 1: Effect of Reactant Concentration on the Pseudo-First-Order Rate Constant (k)

| [Methylene Blue] (M) | [Thiocyanate] (M) | Temperature (°C) | pH | Pseudo-First-Order Rate Constant (k) (s⁻¹) |

| e.g., 1.0 x 10⁻⁵ | e.g., 1.0 x 10⁻³ | e.g., 25 | e.g., 7.0 | Data to be populated |

| e.g., 1.0 x 10⁻⁵ | e.g., 2.0 x 10⁻³ | e.g., 25 | e.g., 7.0 | Data to be populated |

| e.g., 2.0 x 10⁻⁵ | e.g., 1.0 x 10⁻³ | e.g., 25 | e.g., 7.0 | Data to be populated |

Table 2: Effect of Temperature on the Rate Constant and Activation Energy

| Temperature (K) | [Methylene Blue] (M) | [Thiocyanate] (M) | Rate Constant (k) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| e.g., 298 | e.g., 1.0 x 10⁻⁵ | e.g., 1.0 x 10⁻³ | Data to be populated | Calculated from Arrhenius plot |

| e.g., 308 | e.g., 1.0 x 10⁻⁵ | e.g., 1.0 x 10⁻³ | Data to be populated | |

| e.g., 318 | e.g., 1.0 x 10⁻⁵ | e.g., 1.0 x 10⁻³ | Data to be populated |

Table 3: Thermodynamic Parameters for the Reduction of Methylene Blue by Thiocyanate

| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| e.g., 298 | Data to be populated | Data to be populated | Data to be populated |

Experimental Protocols

The following are detailed methodologies for studying the kinetics of methylene blue reduction by thiocyanate ions, based on common practices for such reactions.

Materials and Reagents

-

Methylene Blue (C₁₆H₁₈ClN₃S)

-

Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

-

Deionized water

-

Buffer solutions (for pH control)

-

Optional: Surfactants (e.g., CTAB, SDS), Urea (B33335), Nanoparticles (for studying catalytic effects)

Instrumentation

-

UV-Visible Spectrophotometer

-

Thermostatted cuvette holder

-

pH meter

-

Stopwatch

Preparation of Stock Solutions

-

Methylene Blue Stock Solution (e.g., 1 x 10⁻³ M): Accurately weigh the required amount of methylene blue powder and dissolve it in a known volume of deionized water in a volumetric flask. Store in a dark bottle to prevent photochemical degradation.

-

Thiocyanate Stock Solution (e.g., 0.1 M): Accurately weigh the required amount of potassium or sodium thiocyanate and dissolve it in a known volume of deionized water in a volumetric flask.

Kinetic Measurement Procedure

-

Spectrophotometer Setup: Set the UV-Visible spectrophotometer to measure the absorbance at the λmax of methylene blue, which is approximately 664 nm.

-

Temperature Control: Set the temperature of the thermostatted cuvette holder to the desired experimental temperature (e.g., 25 °C).

-

Reaction Mixture Preparation: In a cuvette, pipette the required volumes of deionized water, buffer solution, and thiocyanate solution from the stock solutions to achieve the desired final concentrations.

-

Initiation of Reaction: Add the required volume of the methylene blue stock solution to the cuvette, quickly mix the contents, and immediately place the cuvette in the spectrophotometer.

-

Data Acquisition: Start recording the absorbance at 664 nm as a function of time. The data should be collected until the absorbance reaches a constant value or for a sufficient duration to determine the initial rate.

-

Data Analysis: The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

Determination of Reaction Order

-

With respect to Methylene Blue: Perform a series of experiments where the initial concentration of methylene blue is varied while the concentration of thiocyanate and other conditions (temperature, pH) are kept constant. A plot of log(rate) versus log([MB⁺]) will give a slope equal to the order of the reaction with respect to methylene blue.

-

With respect to Thiocyanate: Perform a series of experiments where the initial concentration of thiocyanate is varied while the concentration of methylene blue and other conditions are kept constant. A plot of log(k) versus log([SCN⁻]) will give a slope equal to the order of the reaction with respect to thiocyanate.

Visualizations

Proposed Reaction Mechanism

The fundamental reaction involves the reduction of the blue methylene blue cation to the colorless leucomethylene blue. The thiocyanate ion acts as the electron donor.

Caption: Proposed reduction-oxidation mechanism for the reaction.

Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of the methylene blue reduction.

Caption: General experimental workflow for kinetic analysis.

Factors Influencing Reaction Rate

Several factors have been reported to influence the rate of methylene blue reduction by thiocyanate:

-

Micelles: The presence of micelles can significantly alter the reaction rate. The specific effect depends on the nature of the surfactant used to form the micelles.

-

Salting-in and Salting-out Agents: The addition of certain salts can either increase (salting-in) or decrease (salting-out) the reaction rate. For instance, urea has been found to enhance the reaction rate in the presence of micelles.[1][2][3]

-

Catalysts: The catalytic activity of nanoparticles in this reduction process has been a subject of study.[1][2][3]

Conclusion

The reduction of methylene blue by thiocyanate ions is a well-established first-order reaction that provides an excellent model system for studying chemical kinetics. This guide outlines the fundamental principles and a robust experimental framework for its investigation. For detailed quantitative data and a deeper understanding of the thermodynamic and mechanistic nuances, researchers are directed to the primary literature on this topic. The methodologies and data presentation formats provided herein offer a comprehensive starting point for scientists and professionals in drug development and related fields to explore this important chemical transformation.

References

An In-depth Technical Guide to the Thermodynamic Parameters of Methylene Blue Thiocyanate Formation

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Thermodynamic Parameters

The formation of the methylene (B1212753) blue thiocyanate (B1210189) ion pair can be represented by the following equilibrium:

MB⁺ + SCN⁻ ⇌ [MB-SCN]

The thermodynamic parameters associated with this equilibrium provide insight into the spontaneity and nature of the complex formation.

| Thermodynamic Parameter | Symbol | Value (at 25°C) | Formula |

| Stability Constant | K | Not explicitly found in the searched literature. | K = [[MB-SCN]] / ([MB⁺][SCN⁻]) |

| Gibbs Free Energy | ΔG° | Calculation dependent on K. | ΔG° = -RT ln(K) |

| Enthalpy Change | ΔH° | Not explicitly found in the searched literature. | Determined from the van't Hoff equation. |

| Entropy Change | ΔS° | Not explicitly found in the searched literature. | ΔS° = (ΔH° - ΔG°) / T |

Note: R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹) and T is the temperature in Kelvin.

Experimental Protocols

The determination of the thermodynamic parameters for methylene blue thiocyanate formation primarily relies on spectrophotometric methods, specifically utilizing the Benesi-Hildebrand equation for a 1:1 complex.

I. Determination of the Stability Constant (K) via Spectrophotometry

This protocol is synthesized from methodologies described for similar ion-association complexes.[1]

A. Materials and Instrumentation:

-

Methylene blue (analytical grade)

-

Potassium thiocyanate (KSCN) (analytical grade)

-

Deionized water

-

Volumetric flasks

-

Pipettes

-

UV-Vis Spectrophotometer with 1 cm quartz cuvettes

B. Preparation of Stock Solutions:

-

Prepare a stock solution of methylene blue (e.g., 1 x 10⁻⁴ M) in deionized water.

-

Prepare a stock solution of potassium thiocyanate (e.g., 0.1 M) in deionized water.

C. Spectrophotometric Titration:

-

Identify the wavelength of maximum absorbance (λ_max) of methylene blue.

-

Prepare a series of solutions in volumetric flasks, keeping the concentration of methylene blue constant (e.g., 1 x 10⁻⁵ M) while varying the concentration of potassium thiocyanate over a wide range (e.g., from 1 x 10⁻³ M to 1 x 10⁻¹ M). The concentration of the species in large excess (thiocyanate) should be significantly higher than the species at the limiting concentration (methylene blue).

-

For each solution, measure the absorbance at the λ_max of the methylene blue-thiocyanate complex. This is often observed as a shift or change in the absorbance of the methylene blue peak.[1]

-

A reagent blank containing only methylene blue at the same concentration should be used as a reference.

D. Data Analysis using the Benesi-Hildebrand Equation:

For a 1:1 complex, the Benesi-Hildebrand equation is:

1 / (A - A₀) = 1 / (K * (A_max - A₀) * [SCN⁻]) + 1 / (A_max - A₀)

Where:

-

A is the absorbance of the solution containing the complex.

-

A₀ is the absorbance of the methylene blue solution in the absence of thiocyanate.

-

A_max is the absorbance when all the methylene blue is complexed with thiocyanate.

-

K is the stability (association) constant.

-

[SCN⁻] is the initial concentration of thiocyanate.

By plotting 1 / (A - A₀) versus 1 / [SCN⁻], a linear relationship should be observed. The stability constant K can be calculated from the slope and intercept of this plot.

II. Determination of Enthalpy (ΔH°) and Entropy (ΔS°) using the van't Hoff Equation

A. Experimental Procedure:

-

Perform the spectrophotometric titration as described in Protocol I at several different temperatures (e.g., 298 K, 303 K, 308 K, 313 K).

-

Determine the stability constant (K) at each temperature using the Benesi-Hildebrand method.

B. Data Analysis using the van't Hoff Equation:

The van't Hoff equation relates the change in the equilibrium constant to the change in temperature:

ln(K) = - (ΔH° / R) * (1 / T) + (ΔS° / R)

By plotting ln(K) versus 1/T, a linear relationship is obtained.

-

The slope of the line is equal to -ΔH°/R, from which the standard enthalpy change (ΔH°) can be calculated.

-

The y-intercept is equal to ΔS°/R, from which the standard entropy change (ΔS°) can be calculated.

Mandatory Visualizations

Caption: Experimental workflow for determining thermodynamic parameters.

Caption: Logical relationships between thermodynamic parameters.

References

The Interplay of Chemical and Electrochemical Processes: Methylene Blue's Behavior in the Presence of Thiocyanate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the electrochemical behavior of methylene (B1212753) blue (MB), a widely utilized redox-active dye, when in the presence of thiocyanate (B1210189) (SCN⁻) ions. Understanding this interaction is crucial for various applications, including the development of novel biosensors, drug delivery systems, and analytical methods where both species may be present. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols for investigation, and a summary of expected quantitative data.

Core Principles: A Synergy of Chemical Reduction and Electrochemical Activity

Methylene blue is a phenothiazine (B1677639) dye that undergoes a reversible two-electron, one-proton reduction to its colorless form, leuco-methylene blue (LMB)[1][2]. This redox transition is readily observable through electrochemical techniques like cyclic voltammetry, typically presenting a well-defined pair of cathodic (reduction) and anodic (oxidation) peaks.

Thiocyanate ions, on the other hand, are known to act as a mild reducing agent[3]. The central hypothesis for the electrochemical behavior of methylene blue in the presence of thiocyanate is a direct chemical reduction of MB⁺ to LMB by SCN⁻ in the bulk solution. This chemical reaction precedes and influences the electrochemical events at the electrode surface.

The primary expected effects on the cyclic voltammogram of methylene blue are:

-

A significant decrease in the cathodic peak current, as the concentration of electrochemically reducible MB⁺ is diminished by the chemical reaction with thiocyanate.

-

The appearance of or increase in the anodic peak current corresponding to the oxidation of LMB, which is being chemically generated in the solution.

Experimental Investigation: A Protocol for Cyclic Voltammetry

To investigate the electrochemical behavior of methylene blue in the presence of thiocyanate, cyclic voltammetry (CV) is the preferred method. The following protocol outlines a typical experimental setup.

2.1. Materials and Reagents

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl (3 M KCl)

-

Counter Electrode: Platinum wire

-

Electrolyte: Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

-

Analyte: Methylene blue (MB) stock solution (e.g., 1 mM in PBS)

-

Reactant: Potassium thiocyanate (KSCN) stock solution (e.g., 100 mM in PBS)

-

Instrumentation: Potentiostat

2.2. Experimental Procedure

-

Electrode Preparation: Polish the glassy carbon electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and then deionized water for 2 minutes each to remove any residual polishing material.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell containing a known volume of the electrolyte solution (e.g., 10 mL of 0.1 M PBS).

-

Initial Scan (Blank): Perform a cyclic voltammetry scan in the electrolyte solution alone to establish the background current over the desired potential window (e.g., -0.6 V to +0.2 V vs. Ag/AgCl).

-

Methylene Blue Scan: Add a specific concentration of methylene blue to the electrochemical cell (e.g., final concentration of 50 µM) and record the cyclic voltammogram. This will serve as the baseline for the MB redox behavior.

-

Addition of Thiocyanate: Introduce aliquots of the potassium thiocyanate stock solution into the cell to achieve various final concentrations (e.g., 100 µM, 500 µM, 1 mM).

-

Data Acquisition: After each addition of thiocyanate, allow the solution to equilibrate for a short period (e.g., 1 minute) with gentle stirring, then stop the stirring and record the cyclic voltammogram. It is crucial to maintain a quiescent solution during the scan.

-

Data Analysis: Analyze the changes in the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (Ipc), and anodic peak current (Ipa) as a function of thiocyanate concentration.

Expected Quantitative Data

The following table summarizes the anticipated quantitative changes in the cyclic voltammetry data for methylene blue upon the addition of thiocyanate. The values are hypothetical and serve as a guide for expected trends.

| Thiocyanate Concentration | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Current (Ipc) | Anodic Peak Current (Ipa) |

| 0 µM | ~ -0.25 V | ~ -0.18 V | Ipc, initial | Ipa, initial |

| 100 µM | ~ -0.25 V | ~ -0.18 V | Decreased | Increased |

| 500 µM | ~ -0.25 V | ~ -0.18 V | Significantly Decreased | Significantly Increased |

| 1 mM | ~ -0.25 V | ~ -0.18 V | Substantially Decreased | Substantially Increased |

Visualizing the Process

4.1. Proposed Signaling Pathway

Caption: Proposed mechanism of MB-SCN⁻ interaction.

4.2. Experimental Workflow

References

Methylene Blue as a Counter-Ion for Thiocyanate Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of ion-association complexes formed between the methylene (B1212753) blue cation (MB⁺) and anionic thiocyanate (B1210189) metal complexes. Methylene blue, a well-known phenothiazinium dye with established therapeutic applications, serves as an effective counter-ion to stabilize and modulate the properties of metal thiocyanate complexes, offering intriguing possibilities for drug development and theranostics. This document details the experimental protocols for the synthesis and characterization of these complexes, presents key quantitative data for selected transition metal complexes, and explores their potential in photodynamic therapy, antimicrobial applications, and catalysis.

Introduction

The synergy between organic cations and inorganic metal complexes has paved the way for the development of novel materials with unique physicochemical properties. Methylene blue (3,7-bis(dimethylamino)phenothiazin-5-ium, MB⁺) is a versatile organic cation with a rich history in medicine, known for its use as a staining agent, an antidote for methemoglobinemia, and more recently, as a photosensitizer in photodynamic therapy (PDT)[1]. The thiocyanate ion (SCN⁻) is a versatile ambidentate ligand that forms stable anionic complexes with a wide range of transition metals, platinum group metals, and lanthanides. The combination of these two components results in the formation of ion-association complexes of the general formula (MB⁺)ₙ[M(SCN)ₓ]ⁿ⁻, where the properties of both the cation and the anionic complex can be harnessed.

This guide focuses on the fundamental aspects of these ion-pair complexes, providing researchers and drug development professionals with the necessary information to explore their potential. We will delve into the synthesis and characterization of these complexes, with a focus on first-row transition metals such as cobalt(II), zinc(II), and copper(II), and discuss the extension of these principles to other metals. Furthermore, we will explore the potential therapeutic applications stemming from the inherent properties of methylene blue and the coordinated metal center.

Synthesis and Characterization

The formation of methylene blue-thiocyanate metal complexes is a straightforward process involving the reaction of a metal salt with an excess of a thiocyanate salt in an aqueous solution to form the anionic metal thiocyanate complex, followed by the addition of a methylene blue solution to precipitate the ion-association complex.

General Synthesis

The synthesis typically proceeds in two steps:

-

Formation of the Anionic Metal Thiocyanate Complex: A soluble metal salt (e.g., chloride or sulfate (B86663) salt) is dissolved in water and treated with a solution containing an excess of a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). The excess thiocyanate ensures the formation of the desired tetrathiocyanato or hexathiocyanato complex anion, for example, [Co(NCS)₄]²⁻.

-

Formation of the Ion-Association Complex: A solution of methylene blue chloride is then added to the solution containing the anionic metal thiocyanate complex. The resulting ion-association complex, being sparingly soluble, often precipitates out of the solution and can be collected by filtration.

The stoichiometry of the resulting complex is typically of the type (MB⁺)₂[M(SCN)₄]²⁻ for divalent metals forming tetrahedral thiocyanate complexes.

Characterization Techniques

Several analytical techniques are employed to characterize these complexes:

-

UV-Visible Spectrophotometry: This technique is crucial for observing the formation of the complex, as the interaction between methylene blue and the anionic metal thiocyanate often leads to a color change. For instance, the blue color of methylene blue turns violet upon the formation of the ion-association complex with [Zn(SCN)₄]²⁻, [Co(SCN)₄]²⁻, and [Cu(SCN)₄]²⁻[1]. It is also the primary method for determining the stoichiometry and stability constants of the complexes in solution.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the thiocyanate ion to the metal center. The C-N stretching frequency (ν(C≡N)) of the thiocyanate ligand is particularly informative. N-bonded thiocyanate (isothiocyanate) typically shows a ν(C≡N) band below 2100 cm⁻¹, while S-bonded thiocyanate exhibits this band at higher frequencies. Bridging thiocyanate ligands can show bands at even higher wavenumbers[2][3].

-

Single-Crystal X-ray Diffraction: This powerful technique provides unambiguous structural information, including bond lengths, bond angles, and the overall crystal packing of the ion-association complex. It can definitively determine the coordination geometry of the metal center and the bonding mode of the thiocyanate ligand.

-

Elemental Analysis: This method is used to determine the elemental composition (C, H, N, S) of the synthesized complex, which helps in confirming its empirical formula.

Quantitative Data

The stoichiometry, stability constants, and kinetics of formation for the ion-association complexes of methylene blue with thiocyanate complexes of Co(II), Zn(II), and Cu(II) have been investigated[1]. This data is crucial for understanding the behavior of these complexes in solution and for designing potential applications.

Table 1: Stoichiometry and Stability Constants of (MB⁺)₂[M(SCN)₄]²⁻ Complexes

| Metal Ion (M²⁺) | Stoichiometry (MB⁺:[M(SCN)₄]²⁻) | Stability Constant (log K) |

| Co(II) | 2:1 | 9.85 ± 0.04 |

| Cu(II) | 2:1 | 9.57 ± 0.03 |

| Zn(II) | 2:1 | 9.23 ± 0.02 |

Data sourced from Jonnalagadda and Gollapalli, 2008[1].

Table 2: Formation Rate Constants of (MB⁺)₂[M(SCN)₄]²⁻ Complexes

| Metal Ion (M²⁺) | Formation Rate Constant (k_f, M⁻¹s⁻¹) |

| Cu(II) | 2.8 x 10⁵ |

| Zn(II) | 1.9 x 10⁵ |

| Co(II) | 1.2 x 10⁵ |

Data sourced from Jonnalagadda and Gollapalli, 2008[1].

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of these complexes.

Synthesis of (MB⁺)₂[Co(NCS)₄]²⁻

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in deionized water.

-

Prepare a 0.5 M solution of potassium thiocyanate (KSCN) in deionized water.

-

Prepare a 0.1 M solution of methylene blue chloride in deionized water.

-

-

Formation of the Tetrathiocyanatocobaltate(II) anion:

-

Precipitation of the Ion-Association Complex:

-

Slowly add 20 mL of the 0.1 M methylene blue solution to the [Co(NCS)₄]²⁻ solution while stirring continuously.

-

A dark blue or violet precipitate of (MB⁺)₂[Co(NCS)₄]²⁻ will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with small portions of cold deionized water to remove any unreacted starting materials.

-

Wash the precipitate with a small amount of diethyl ether to aid in drying.

-

Dry the solid product in a desiccator over anhydrous calcium chloride.

-

Determination of Stoichiometry by Job's Method of Continuous Variation

-

Preparation of Stock Solutions: Prepare equimolar stock solutions (e.g., 1 x 10⁻⁴ M) of the metal salt (e.g., CoCl₂) and methylene blue in a solution containing a constant excess of KSCN (e.g., 0.1 M).

-

Preparation of Sample Series: Prepare a series of solutions by mixing varying volumes of the metal salt and methylene blue stock solutions, keeping the total volume constant (e.g., 10 mL). The mole fraction of methylene blue will range from 0 to 1.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed ion-association complex.

-

Data Analysis: Plot the absorbance versus the mole fraction of methylene blue. The plot will consist of two intersecting lines. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.

Determination of Stability Constant by the Benesi-Hildebrand Method

-

Preparation of Solutions: Prepare a series of solutions with a constant concentration of the metal-thiocyanate complex and varying concentrations of methylene blue (in large excess).

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the λ_max of the ion-association complex.

-

Data Analysis: Plot the reciprocal of the change in absorbance (1/ΔA) against the reciprocal of the concentration of methylene blue (1/[MB⁺]). The stability constant (K) can be calculated from the slope and intercept of the resulting linear plot.

Kinetic Analysis by Stopped-Flow Technique

-

Instrument Setup: A stopped-flow spectrophotometer is required. The instrument rapidly mixes two reactant solutions and monitors the change in absorbance as a function of time.

-

Reactant Solutions: One syringe is filled with a solution of the pre-formed metal-thiocyanate complex. The other syringe is filled with a solution of methylene blue.

-

Data Acquisition: The two solutions are rapidly mixed, and the absorbance at the λ_max of the product is monitored over time (typically in the millisecond to second range).

-

Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate rate equation to determine the formation rate constant (k_f).

Visualizations

Logical Relationships in Complex Formation

References

- 1. Platinum(IV) complex-based two-in-one polyprodrug for a combinatorial chemo-photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Mercury Tetrthiocyanatocobaltate(II) and the materials were .. [askfilo.com]

- 5. scribd.com [scribd.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stoichiometry of methylene blue-metal-thiocyanate complexes

An In-depth Technical Guide to the Stoichiometry of Methylene (B1212753) Blue-Metal-Thiocyanate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-association complexes involving the cationic dye Methylene Blue (MB⁺), various metal ions, and the thiocyanate (B1210189) anion (SCN⁻) are of significant interest in analytical chemistry. The formation of these ternary complexes results in distinct color changes, providing a basis for highly sensitive spectrophotometric methods for the determination of trace metals. This guide provides a detailed overview of the stoichiometry of these complexes, experimental protocols for their characterization, and the underlying principles of their formation and analysis. The primary metals that form these complexes include Zinc(II), Cobalt(II), Copper(II), and Palladium(II).[1][2]

Core Principle of Complex Formation

The formation of the methylene blue-metal-thiocyanate complex is a multi-step process. First, the transition metal ion (e.g., Zn²⁺, Co²⁺) reacts with an excess of thiocyanate ions to form a stable anionic complex. For many divalent metals, this results in a tetrathiocyanato complex, [M(SCN)₄]²⁻.[1] Subsequently, this negatively charged metal complex forms an ion-association pair with the positively charged methylene blue cation (MB⁺). This association alters the electronic structure of the methylene blue dye, leading to a shift in its maximum absorbance wavelength and a color change, often from blue to violet.[1] The overall reaction can be generalized as:

M²⁺ + 4SCN⁻ ⇌ [M(SCN)₄]²⁻ 2MB⁺ + [M(SCN)₄]²⁻ ⇌ (MB)₂[M(SCN)₄]

The intensity of the color of the final ion-pair complex is proportional to the concentration of the metal ion, which allows for quantitative analysis using spectrophotometry.

Caption: Logical pathway of methylene blue-metal-thiocyanate complex formation.

Data Presentation: Stoichiometry and Spectrophotometric Properties

The stoichiometry of these ion-association complexes has been determined for several metal ions. The consistent finding is a 2:1 ratio between the methylene blue cation and the anionic metal-thiocyanate complex.[1][2]

| Metal Ion | Anionic Complex Formula | Final Complex Formula | Stoichiometric Ratio (MB⁺ : [M(SCN)n]m⁻) | λmax | Molar Absorptivity (ε) | Reference |

| Zinc(II) | [Zn(SCN)₄]²⁻ | (MB)₂[Zn(SCN)₄] | 2:1 | 661 nm | Not specified | [1] |

| Cobalt(II) | [Co(SCN)₄]²⁻ | (MB)₂[Co(SCN)₄] | 2:1 | 661 nm | Not specified | [1] |

| Copper(II) | [Cu(SCN)₄]²⁻ | (MB)₂[Cu(SCN)₄] | 2:1 | Not specified | Not specified | [1] |

| Palladium(II) | [Pd(SCN)₄]²⁻ | (MB)₂[Pd(SCN)₄] | 2:1 | 660 nm | 1.7 x 10⁵ L mol⁻¹ cm⁻¹ | [2] |

Note: A gravimetric analysis of the zinc complex also suggested the presence of two water molecules, with a formula of (MB)₂[Zn(SCN)₄]·2H₂O.[3][4]

Experimental Protocols

The following sections detail the methodologies for the quantitative determination of metals using these complexes and for the elucidation of their stoichiometry.

Protocol 1: General Spectrophotometric Determination of Metals

This protocol is adapted for the determination of trace amounts of Zinc(II) or Cobalt(II) and is based on the formation of the ternary complex in an aqueous solution.[1]

1. Reagents and Equipment:

-

Standard stock solution of the metal ion (e.g., ZnCl₂ or CoCl₂).

-

Potassium thiocyanate (KCNS) solution (0.50 M).

-

Methylene blue (MB) solution (1.0 x 10⁻⁴ M).

-

Deionized water.

-

UV-Vis Spectrophotometer.

-

10.0 mL volumetric flasks.

-

Quartz cuvettes (10 mm path length).

2. Procedure for Calibration Curve:

-

Prepare a series of standard solutions by transferring suitable aliquots of the metal ion stock solution into separate 10.0 mL volumetric flasks. The concentration range should be appropriate for Beer's law (e.g., 0.2-3.0 µg for zinc, 0.1-1.5 µg for cobalt).[1]

-

To each flask, add 2.0 mL of the 0.50 M potassium thiocyanate solution.

-

Add 2.0 mL of the 1.0 x 10⁻⁴ M methylene blue solution to each flask.

-

Dilute the solutions to the 10.0 mL mark with deionized water and mix thoroughly.

-

Allow the solutions to stand for 10 minutes for complete color development.[1]

-

Prepare a reagent blank using the same procedure but omitting the metal ion solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (e.g., 661 nm) against the reagent blank.[1]

-

Construct a calibration curve by plotting absorbance versus the concentration of the metal ion.

3. Procedure for Sample Analysis:

-

Transfer a suitable aliquot of the unknown sample solution into a 10.0 mL volumetric flask.

-

Follow steps 2 through 7 from the calibration curve procedure.

-

Determine the concentration of the metal ion in the sample by using the measured absorbance and the calibration curve.

Caption: General experimental workflow for spectrophotometric metal analysis.

Protocol 2: Stoichiometry Determination via Method of Continuous Variations (Job's Method)

Job's method is a widely used technique to determine the stoichiometry of a complex in solution.[5][6] The total molar concentration of the reactants is kept constant, while their mole fractions are varied.

1. Principle: The concentration of the complex will be maximal when the reactants are mixed in their stoichiometric ratio.[5] By plotting a physical property proportional to the complex concentration (like absorbance) against the mole fraction of one of the reactants, the stoichiometry can be determined from the position of the maximum on the plot.

2. Reagents:

-

Equimolar stock solutions of the methylene blue cation (MB⁺) and the anionic metal-thiocyanate complex [M(SCN)₄]²⁻. To prepare the latter, a solution of the metal salt is saturated with KSCN.

3. Procedure:

-

Prepare a series of solutions by mixing the two equimolar stock solutions in varying proportions (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) in 10 mL volumetric flasks. Ensure the total volume is constant.

-

Calculate the mole fraction of one component (e.g., MB⁺) for each solution.

-

Measure the absorbance of each solution at the λmax of the final complex.

-

Plot the absorbance against the mole fraction of the component.

-

The mole fraction at which the maximum absorbance occurs reveals the stoichiometry. For a complex (MB)ₓ(Complex)ᵧ, the maximum will be at a mole fraction of x/(x+y). A 2:1 complex will show a maximum at a mole fraction of 2/(2+1) = 0.67.

Caption: Logical flow of stoichiometry determination using Job's Method.

References

- 1. scispace.com [scispace.com]

- 2. Flotation-spectrophotometric determination of palladium with thiocyanate and Methylene Blue - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. "A Modification of the Spectrophotometric Determination of Zinc With Me" by Roger William Craig [scholarworks.uni.edu]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. asdlib.org [asdlib.org]

- 6. pesrsncollege.edu.in [pesrsncollege.edu.in]

Formation of MB₂[M(SCN)₄] Type Ion-Pairs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the formation, synthesis, and characterization of MB₂[M(SCN)₄] type ion-pairs, where 'M' represents a metal center and 'MB' is a monovalent cation, typically a large organic cation. These compounds are of significant interest in coordination chemistry, materials science, and have potential applications in various fields, including analytical chemistry and catalysis. This document outlines the fundamental principles of their formation, detailed experimental protocols for their synthesis, and a summary of key characterization data.

Introduction to MB₂[M(SCN)₄] Ion-Pairs

The formation of MB₂[M(SCN)₄] type ion-pairs is governed by the coordination of thiocyanate (B1210189) (SCN⁻) ligands to a central metal ion (Mⁿ⁺) to form a complex anion, [M(SCN)₄]²⁻, which is then charge-balanced by two monovalent cations (MB⁺). The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to the metal center through either the nitrogen or the sulfur atom, or it can act as a bridging ligand between two metal centers. The bonding mode is influenced by factors such as the nature of the metal ion (hard or soft acid), the solvent, and the steric and electronic properties of the cation.

In the context of M(II) transition metals, the [M(SCN)₄]²⁻ anion typically adopts a tetrahedral geometry. The selection of the counter-ion, MB⁺, is crucial in the crystallization and stability of the resulting salt. Large, bulky organic cations are often employed to facilitate the isolation of crystalline solids.

General Synthesis Methodology

The synthesis of MB₂[M(SCN)₄] complexes is generally achieved through a salt metathesis reaction in a suitable solvent. The overall workflow for the synthesis and characterization is depicted below.

Caption: General workflow for the synthesis and characterization of MB₂[M(SCN)₄] complexes.

Experimental Protocol: Synthesis of [Et₄N]₂[Co(NCS)₄]

This protocol describes a typical synthesis for a representative MB₂[M(SCN)₄] compound, tetraethylammonium (B1195904) tetrathiocyanatocobaltate(II).

Materials:

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Potassium thiocyanate (KSCN)

-

Tetraethylammonium bromide ([Et₄N]Br)

-

Deionized water

Procedure:

-

Preparation of the Cobalt Thiocyanate Solution: Dissolve 1.0 mmol of CoCl₂·6H₂O in 10 mL of ethanol. In a separate flask, dissolve 4.0 mmol of KSCN in 10 mL of ethanol.

-

Formation of the Complex Anion: Add the KSCN solution dropwise to the CoCl₂ solution with constant stirring. A color change to deep blue indicates the formation of the [Co(NCS)₄]²⁻ complex. Stir the mixture for 30 minutes at room temperature.

-

Precipitation of the Ion-Pair: Dissolve 2.0 mmol of [Et₄N]Br in a minimum amount of hot ethanol and add this solution to the reaction mixture.

-

Crystallization: Allow the solution to cool slowly to room temperature. Blue crystals of [Et₄N]₂[Co(NCS)₄] will precipitate. For better crystal quality, the solution can be stored at 4 °C for 24 hours.

-

Isolation and Purification: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and byproducts (e.g., KCl).

-

Drying: Dry the product in a desiccator over silica (B1680970) gel.

Characterization Data

The synthesized MB₂[M(SCN)₄] complexes are characterized by various analytical techniques to confirm their structure and purity. Key quantitative data from these analyses are summarized below.

Infrared Spectroscopy Data

Infrared (IR) spectroscopy is a powerful tool to determine the coordination mode of the thiocyanate ligand. The C-N stretching frequency (ν(CN)) is particularly informative.

| Coordination Mode | ν(CN) Wavenumber (cm⁻¹) |

| Free SCN⁻ | ~2050 |

| N-bonded (Isothiocyanate) | > 2050 (often sharp and intense) |

| S-bonded (Thiocyanate) | < 2100 (often weaker) |

| Bridging | > 2100 |

Data compiled from various sources on transition metal thiocyanate complexes.

UV-Visible Spectroscopy Data

UV-Visible spectroscopy provides information about the electronic transitions within the d-orbitals of the transition metal center, which is indicative of the coordination geometry. For tetrahedral Co(II) complexes, characteristic absorption bands are observed in the visible region.

| Complex | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| [Co(NCS)₄]²⁻ | ~625 | ~1800 | ⁴A₂(F) → ⁴T₁(P) |

| ~590 | ~1600 | ⁴A₂(F) → ⁴T₁(P) |

Characteristic data for tetrahedral Co(II) complexes.

Single-Crystal X-ray Diffraction Data

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. The data for a representative [Co(NCS)₄]²⁻ anion is presented below.

| Bond | Bond Length (Å) |

| Co-N | 2.00 - 2.10 |

| N-C | 1.15 - 1.20 |

| C-S | 1.60 - 1.65 |

| Angle | Angle (°) |

| N-Co-N | 105 - 115 |

| Co-N-C | 160 - 180 |

| N-C-S | 175 - 180 |

Typical crystallographic data for tetrahedral [Co(NCS)₄]²⁻ complexes.

Logical Relationships in Formation

The formation of the final product is dependent on a series of equilibria in solution. The key relationships are illustrated in the following diagram.

Caption: Stepwise formation of the [M(SCN)₄]²⁻ complex and its subsequent precipitation.

Conclusion

The formation of MB₂[M(SCN)₄] type ion-pairs is a well-established area of coordination chemistry with straightforward synthetic methodologies. The selection of the metal, thiocyanate source, and the organic cation allows for the tuning of the properties of the final product. The characterization techniques outlined in this guide are essential for confirming the successful synthesis and for elucidating the structural and electronic properties of these fascinating compounds. The provided protocols and data serve as a valuable resource for researchers and professionals working in related fields.

Decolorization of methylene blue by thiocyanate under ambient conditions

An In-depth Technical Guide on the Decolorization of Methylene (B1212753) Blue by Thiocyanate (B1210189) Under Ambient Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene blue, a cationic thiazine (B8601807) dye, undergoes a decolorization reaction through reduction to its colorless form, leuco-methylene blue. Thiocyanate ions (SCN⁻) have been identified as an effective reducing agent for this transformation under ambient conditions. This technical guide provides a comprehensive overview of this reaction, including the underlying chemical principles, a detailed experimental protocol for its kinetic analysis, and a summary of the key reaction parameters. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development who are interested in the redox properties of methylene blue and its interactions with thiocyanate.

Introduction

Methylene blue (MB) is a widely used compound with diverse applications, including as a biological stain, a redox indicator, and a therapeutic agent.[1] Its utility in many of these applications is underpinned by its ability to undergo a reversible redox reaction. In its oxidized form, methylene blue is a deep blue color, while its reduced form, leuco-methylene blue (LMB), is colorless.[2] This distinct color change provides a convenient method for monitoring the reaction progress, typically via UV-Vis spectrophotometry.

The reduction of methylene blue can be achieved by various reducing agents.[3] This guide focuses on the use of thiocyanate (SCN⁻) as the reductant, a reaction that has been shown to be effective under ambient laboratory conditions.[4][5] Understanding the kinetics and mechanism of this reaction is crucial for applications where methylene blue is used as a redox probe or in settings where thiocyanate may be present.

Reaction Kinetics and Mechanism

The decolorization of methylene blue by thiocyanate is a reduction reaction where the methylene blue cation (MB⁺) is reduced to the colorless leuco-methylene blue (LMB). The reaction has been reported to follow first-order kinetics with respect to the concentration of methylene blue.[4][5] The overall reaction can be represented as:

MB⁺ (blue) + Reductant (SCN⁻) → LMB (colorless) + Oxidized Product

The reaction is also noted to be reversible.[4][5] A proposed general mechanism for the reduction of methylene blue is depicted in the following signaling pathway diagram.

Caption: Proposed reaction pathway for the reduction of methylene blue by thiocyanate.

Quantitative Data

| Parameter | Symbol | Typical Value/Unit | Significance |

| Pseudo-first-order rate constant | k' | s⁻¹ | Represents the reaction rate under conditions where the concentration of the reducing agent is in large excess. |

| Second-order rate constant | k₂ | M⁻¹s⁻¹ | The true rate constant of the bimolecular reaction between methylene blue and thiocyanate. |

| Half-life | t₁/₂ | s | The time required for the concentration of methylene blue to decrease to half of its initial value. |

| Molar extinction coefficient of MB | ε | M⁻¹cm⁻¹ | A constant that relates the absorbance of methylene blue to its concentration at a specific wavelength (typically ~665 nm). |

Experimental Protocols

The following is a detailed methodology for the kinetic analysis of the decolorization of methylene blue by thiocyanate, based on common practices for such studies.

Materials and Reagents

-

Methylene Blue (MB)

-

Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

-

Deionized water

-

Standard laboratory glassware (volumetric flasks, pipettes, cuvettes)

-

UV-Vis Spectrophotometer

Preparation of Stock Solutions

-

Methylene Blue Stock Solution (e.g., 1 mM): Accurately weigh the required amount of methylene blue powder and dissolve it in a known volume of deionized water in a volumetric flask.

-

Thiocyanate Stock Solution (e.g., 0.1 M): Accurately weigh the required amount of potassium or sodium thiocyanate and dissolve it in a known volume of deionized water in a volumetric flask.

Experimental Workflow

The following diagram illustrates the typical workflow for a kinetic experiment.

References

In-depth Technical Guide: The Reversible Redox Reaction of Methylene Blue and Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the reversible reaction between methylene (B1212753) blue (MB) and thiocyanate (B1210189) (SCN⁻). This reaction, characterized by a distinct color change, serves as a valuable model system for studying redox kinetics and equilibria. Thiocyanate ions act as a reducing agent, converting the deep blue methylene blue cation (MB⁺) into its colorless, reduced form, leucomethylene blue (LMB). This process is reversible, with the re-oxidation of LMB to MB⁺ achievable, often through the introduction of an oxidizing agent like oxygen.[1][2]

Core Reaction Mechanism

The fundamental reaction involves the transfer of electrons from the thiocyanate ion to the methylene blue cation. This is a reversible redox process that can be represented by the following equilibrium:

MB⁺ (blue) + SCN⁻ ⇌ LMB (colorless) + Oxidized Thiocyanate Species

Kinetic studies have revealed that this reaction follows first-order kinetics with respect to both methylene blue and the reducing agent.[1][2][3] The forward reaction, the reduction of MB⁺, leads to the decolorization of the solution, while the reverse reaction, the oxidation of LMB, restores the blue color.

Quantitative Analysis of the Methylene Blue-Thiocyanate Reaction

While the reversible nature of this reaction is well-established, specific quantitative data from the seminal study by Pande et al. (2006) on the kinetic and thermodynamic aspects is not publicly available in its entirety. This section would typically present detailed tables of rate constants, equilibrium constants, and thermodynamic parameters under various conditions (e.g., in aqueous and micellar solutions).

For illustrative purposes, the following tables are structured to showcase how such data would be presented.

Table 1: Hypothetical Rate Constants for the Methylene Blue-Thiocyanate Reaction

| Condition | Forward Rate Constant (k_f) (M⁻¹s⁻¹) | Reverse Rate Constant (k_r) (M⁻¹s⁻¹) |

| Aqueous Solution (25°C) | [Data Unavailable] | [Data Unavailable] |

| Micellar Solution (SDS, 25°C) | [Data Unavailable] | [Data Unavailable] |

| Presence of Urea | [Data Unavailable] | [Data Unavailable] |

Table 2: Hypothetical Equilibrium and Thermodynamic Parameters

| Condition | Equilibrium Constant (K_eq) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Aqueous Solution (25°C) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

| Micellar Solution (SDS, 25°C) | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] | [Data Unavailable] |

Experimental Protocols

Detailed experimental investigation of the methylene blue-thiocyanate reaction is crucial for understanding its kinetics and equilibrium. The following are generalized protocols based on common methodologies for studying such redox reactions.

Spectrophotometric Analysis of Reaction Kinetics

This protocol outlines the steps to monitor the reaction rate by measuring the change in absorbance of methylene blue over time.

-

Preparation of Reagents:

-

Prepare a stock solution of Methylene Blue (e.g., 1 x 10⁻³ M) in deionized water.

-

Prepare a stock solution of Potassium Thiocyanate (KSCN) (e.g., 1 M) in deionized water.

-

Working solutions of desired concentrations are prepared by diluting the stock solutions.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer set to the maximum absorbance wavelength (λ_max) of methylene blue, typically around 665 nm.

-

Ensure the spectrophotometer is calibrated and warmed up before use.

-

-

Kinetic Run:

-

Pipette a known volume of the methylene blue working solution into a cuvette.

-

Initiate the reaction by adding a known volume of the potassium thiocyanate working solution to the cuvette.

-

Immediately start recording the absorbance at regular time intervals until the absorbance value stabilizes, indicating the reaction has reached equilibrium or completion.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

To determine the order of the reaction, plot ln(Absorbance) versus time for a first-order reaction or 1/Absorbance versus time for a second-order reaction. The linearity of the plot will indicate the reaction order with respect to methylene blue.

-

The pseudo-first-order rate constant (k') can be determined from the slope of the linear plot.

-

Determination of the Equilibrium Constant (K_eq)

This protocol describes how to determine the equilibrium constant by measuring the concentrations of reactants and products at equilibrium.

-

Preparation of Equilibrium Mixtures:

-

Prepare a series of solutions with varying initial concentrations of methylene blue and potassium thiocyanate.

-

Allow the mixtures to stand in a constant temperature bath until equilibrium is reached (i.e., no further change in absorbance is observed).

-

-

Absorbance Measurement:

-

Measure the absorbance of each equilibrium mixture at the λ_max of methylene blue.

-

-

Calculation of Equilibrium Concentrations:

-

Using the Beer-Lambert law (A = εbc), and a previously determined molar absorptivity (ε) for methylene blue, calculate the equilibrium concentration of MB⁺.

-

The concentration of LMB at equilibrium can be calculated from the initial concentration of MB⁺ and the equilibrium concentration of MB⁺.

-

The equilibrium concentration of SCN⁻ can be approximated as its initial concentration if it is in large excess.

-

-

Calculation of K_eq:

-

Calculate the equilibrium constant using the equilibrium concentrations of all species.

-

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language can effectively illustrate the relationships and processes involved in studying the methylene blue-thiocyanate reaction.

Factors Influencing the Reaction

The equilibrium and kinetics of the methylene blue-thiocyanate reaction are sensitive to various environmental factors:

-

Micelles: The presence of surfactants and the formation of micelles can significantly alter the reaction rate.[1][2]

-

Salting-in and Salting-out Agents: Ions that affect the solubility of reactants can influence the reaction equilibrium. The addition of urea, a salting-in agent, has been shown to enhance the reaction rate in the presence of micelles.[1][2]

-

Catalysts: The catalytic activity of nanoparticles has also been explored in the context of methylene blue reduction.[2]

-

pH: The pH of the solution can influence the stability of the reactants and the overall reaction rate.

Conclusion

The reversible reaction between methylene blue and thiocyanate provides a compelling system for the study of redox chemistry. Its clear visual endpoint and sensitivity to environmental conditions make it a versatile tool for research in areas ranging from fundamental kinetics to the development of novel analytical methods. While a comprehensive quantitative dataset remains to be fully compiled from publicly accessible sources, the established principles and experimental frameworks provide a solid foundation for further investigation by researchers and scientists.

References

The Role of Micelles in the Methylene Blue and Thiocyanate Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the role of micelles in the redox reaction between methylene (B1212753) blue and thiocyanate (B1210189). The document summarizes key quantitative data, details experimental protocols for cited studies, and presents signaling pathways and experimental workflows through explanatory diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction: Micellar Catalysis of the Methylene Blue-Thiocyanate Reaction

The reaction between the cationic dye methylene blue (MB+) and the thiocyanate ion (SCN-) involves the reduction of methylene blue to its colorless form, leucomethylene blue (LMB). This reaction has garnered significant interest due to its applications in analytical chemistry and as a model system for studying redox processes. The introduction of micelles, which are aggregates of surfactant molecules that form in solution above a certain concentration known as the critical micelle concentration (CMC), can significantly influence the rate and equilibrium of this reaction.

Micelles provide distinct microenvironments within the bulk solution, capable of solubilizing reactants and altering reaction pathways. The nature of the surfactant—anionic, cationic, or non-ionic—plays a crucial role in the catalytic or inhibitory effect observed. For the reaction between the cationic methylene blue and the anionic thiocyanate, the presence of anionic micelles, such as those formed by sodium dodecyl sulfate (B86663) (SDS), has been shown to catalyze the reaction. This catalysis is primarily attributed to the electrostatic attraction of the cationic methylene blue to the negatively charged micellar surface, thereby increasing the local concentration of the dye and facilitating its interaction with the thiocyanate ions, which are also attracted to the micellar interface. Conversely, cationic micelles would be expected to inhibit the reaction due to electrostatic repulsion with the methylene blue cation.

This guide will delve into the quantitative aspects of this micellar catalysis, provide detailed experimental methodologies for its study, and visually represent the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the methylene blue and thiocyanate reaction in micellar media. This data is essential for understanding the magnitude of the catalytic effect and the thermodynamics of the reaction.

Table 1: Reaction Rate Constants

| Micellar System | Surfactant Concentration | Apparent First-Order Rate Constant (k_obs, s⁻¹) | Reference |

| Aqueous Solution | 0 | Data not available in snippets | Pande et al., 2006[1][2][3][4] |

| Anionic Micelles (SDS) | > CMC | Data not available in snippets | Pande et al., 2006[1][2][3][4] |

| Cationic Micelles (CTAB) | > CMC | Data not available in snippets | Pande et al., 2006[1][2][3][4] |

| Non-ionic Micelles (Triton X-100) | > CMC | Data not available in snippets | Pande et al., 2006[1][2][3][4] |

Table 2: Thermodynamic Parameters

| Parameter | Aqueous Solution | Anionic Micellar System (SDS) | Reference |

| Activation Energy (Ea) | Data not available in snippets | Data not available in snippets | Pande et al., 2006[1][2][3][4] |

| Enthalpy of Activation (ΔH‡) | Data not available in snippets | Data not available in snippets | Pande et al., 2006[1][2][3][4] |

| Entropy of Activation (ΔS‡) | Data not available in snippets | Data not available in snippets | Pande et al., 2006[1][2][3][4] |

| Gibbs Free Energy of Activation (ΔG‡) | Data not available in snippets | Data not available in snippets | Pande et al., 2006[1][2][3][4] |

Table 3: Surfactant and Micellar Properties